molecular formula C16H16Cl2N2O4Pd2 B14782329 Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer

Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer

Cat. No.: B14782329
M. Wt: 584.1 g/mol
InChI Key: KKCAILXUBWILKM-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer typically involves the reaction of palladium chloride with 5-hydroxy-2-[1-(hydroxyimino)ethyl]phenyl ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired dimeric structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, vinylation reactions typically yield vinylated aryl compounds .

Scientific Research Applications

Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer exerts its effects involves the coordination of palladium with the ligands. This coordination facilitates the activation of substrates, enabling various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer include:

Uniqueness

What sets this compound apart is its high efficiency and versatility as a catalyst in cross-coupling reactions. Its unique structure allows for effective coordination with various substrates, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C16H16Cl2N2O4Pd2

Molecular Weight

584.1 g/mol

IUPAC Name

chloropalladium(1+);4-(N-hydroxy-C-methylcarbonimidoyl)benzene-5-id-1-ol

InChI

InChI=1S/2C8H8NO2.2ClH.2Pd/c2*1-6(9-11)7-2-4-8(10)5-3-7;;;;/h2*2,4-5,10-11H,1H3;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

KKCAILXUBWILKM-UHFFFAOYSA-L

Canonical SMILES

CC(=NO)C1=[C-]C=C(C=C1)O.CC(=NO)C1=[C-]C=C(C=C1)O.Cl[Pd+].Cl[Pd+]

Origin of Product

United States

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